2-Phenoxyethyl 4-methylbenzenesulfonate

説明

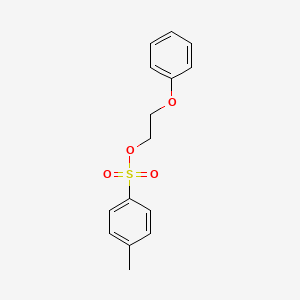

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S/c1-13-7-9-15(10-8-13)20(16,17)19-12-11-18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIGTXLXMVOOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400265 | |

| Record name | 2-phenoxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43224-81-3 | |

| Record name | 2-phenoxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenoxyethyl 4 Methylbenzenesulfonate

Conventional Esterification Pathways of 2-Phenoxyethanol (B1175444) with 4-Methylbenzenesulfonyl Chloride

The most established method for synthesizing 2-Phenoxyethyl 4-methylbenzenesulfonate (B104242) involves the direct reaction between 2-Phenoxyethanol and tosyl chloride. This reaction is a nucleophilic substitution where the hydroxyl group of 2-Phenoxyethanol attacks the electrophilic sulfur atom of tosyl chloride, leading to the formation of the desired tosylate ester and hydrochloric acid as a byproduct.

The efficiency of the esterification reaction is highly dependent on the reaction conditions and the molar ratio of the reactants. Typically, a slight excess of tosyl chloride is used to ensure the complete conversion of 2-Phenoxyethanol. The reaction temperature is a critical parameter; it is often maintained at a low temperature, such as 0-5 °C, during the addition of reagents to control the exothermic nature of the reaction and minimize the formation of side products. Following the initial addition, the reaction mixture may be stirred at room temperature for several hours to drive the reaction to completion.

A typical procedure involves dissolving 2-Phenoxyethanol in a suitable solvent with a base, followed by the slow, dropwise addition of a solution of tosyl chloride in the same solvent. Maintaining the temperature below 5°C with an ice-water bath during the addition is crucial. After the addition is complete, the mixture is typically stirred for an additional hour at this low temperature to ensure the reaction proceeds as intended.

The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting alcohol and inhibit its nucleophilicity. The choice of base significantly impacts the reaction rate and yield.

Pyridine (B92270): Pyridine is a commonly used base and can also function as a solvent in this reaction. It effectively scavenges the HCl produced. A typical procedure involves stirring a slurry of p-toluenesulfonyl chloride in pyridine while slowly adding the alcohol at a controlled, low temperature.

Triethylamine (B128534): Triethylamine is another effective base for this transformation. In a documented synthesis of a similar tosylate, triethylamine was added after the alcohol to the tosyl chloride solution. nih.gov The reaction mixture was then stirred for an extended period to ensure completion. nih.gov The selection between pyridine and triethylamine can depend on the specific substrate and desired reaction kinetics, as well as ease of removal during workup.

The following table summarizes the role of these common bases in the esterification process:

| Base | Role | Typical Conditions |

| Pyridine | Acts as a base to neutralize HCl and can also serve as the solvent. | A slurry of tosyl chloride in pyridine is prepared, and the alcohol is added slowly at low temperatures (e.g., below 5°C). |

| Triethylamine | Functions as a base to scavenge the generated HCl. | Added to the reaction mixture of the alcohol and tosyl chloride, often followed by a prolonged stirring period. nih.gov |

The choice of solvent plays a critical role in the synthesis of tosylates, influencing reactant solubility, reaction rate, and the ease of product purification.

Dichloromethane (DCM): DCM is a favored solvent due to its inert nature and its ability to dissolve both the alcohol and tosyl chloride, creating a homogeneous reaction environment.

Toluene: Toluene is another suitable solvent for this reaction. In one instance, after the initial reaction, the mixture was filtered and washed with toluene. nih.gov

Tetrahydrofuran (THF): THF, often used in a mixture with water, can also be employed. In a related synthesis, a solution of sodium hydroxide (B78521) and the alcohol was prepared in a THF/water mixture before the addition of tosyl chloride. chemicalbook.com

Pyridine as a Solvent: As mentioned, pyridine can be used not only as a base but also as the reaction solvent, which can simplify the reaction setup.

The selection of the solvent can affect the workup procedure. For instance, after a reaction in DCM, the organic layer is typically washed with dilute acid and brine. chemicalbook.com In contrast, when pyridine is used as the solvent, the reaction mixture is often poured into ice-water and extracted with another organic solvent like DCM.

The table below outlines the effects of different solvents on the reaction:

| Solvent | Key Characteristics and Effects |

| Dichloromethane (DCM) | Inert and provides good solubility for reactants, facilitating a homogeneous reaction. |

| Toluene | A non-polar solvent that can be used effectively in the reaction and workup process. nih.gov |

| Tetrahydrofuran (THF) | Often used in combination with water, particularly when a strong base like NaOH is used. chemicalbook.com |

| Pyridine | Can serve as both the base and the solvent, simplifying the reaction mixture. |

Alternative Synthetic Routes and Methodological Innovations

While conventional esterification is reliable, researchers have explored alternative methods to improve reaction times, yields, and environmental friendliness.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. rasayanjournal.co.in By directly coupling with the molecules in the reaction mixture, microwaves can lead to rapid and uniform heating, often resulting in significantly shorter reaction times and higher yields. rasayanjournal.co.inamazonaws.com This method has been successfully applied to various reactions, including the synthesis of esters and other derivatives. researchgate.net

In the context of tosylate synthesis, microwave irradiation can be used to drive the reaction between 2-Phenoxyethanol and tosyl chloride, potentially in the presence of a suitable base and solvent, or even under solvent-free conditions. The benefits of microwave-assisted synthesis include not only speed but also the potential for improved energy efficiency and the ability to perform reactions on a smaller scale with high precision. amazonaws.com The optimization of microwave parameters, such as power and irradiation time, is crucial for achieving the best results and avoiding decomposition of the products. researchgate.netresearchgate.net

Catalytic methods offer an alternative to the stoichiometric use of bases in tosylation reactions. While the direct tosylation of alcohols is the most common route, related transformations can benefit from catalysis. For instance, in the synthesis of other sulfonates, catalytic amounts of a base or a phase-transfer catalyst can be employed to enhance the reaction rate and efficiency.

While specific catalytic methods for the direct synthesis of 2-Phenoxyethyl 4-methylbenzenesulfonate are not extensively documented in the provided search results, the broader field of organic synthesis points towards the potential for developing such approaches. For example, palladium-catalyzed reactions are widely used in forming C-O bonds and could potentially be adapted for this purpose. mdpi.com Furthermore, the use of solid-supported catalysts could simplify product purification and catalyst recovery.

Preparation of Related Phenoxyethyl Tosylate Derivatives

The synthesis of phenoxyethyl tosylate derivatives typically follows the well-established method of treating a corresponding alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. khanacademy.orgyoutube.com The base, commonly pyridine or triethylamine, acts to neutralize the hydrochloric acid byproduct of the reaction. khanacademy.orgnih.gov This general approach can be adapted to create a wide array of derivatives by modifying the structure of the starting alcohol.

Research has demonstrated the synthesis of various related tosylates, showcasing the versatility of this reaction. For instance, derivatives where the phenoxy group is altered or the ethyl chain is extended or modified are common. The reaction of 2,2,2-trifluoroethyl p-toluenesulfonate with 2-methoxyphenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene, illustrating the reactivity of a pre-formed tosylate with a phenoxide nucleophile. google.com

Similarly, other alkoxyethyl tosylates are prepared for use in subsequent synthetic steps. 2-Ethoxyethyl 4-methylbenzenesulfonate is synthesized and then reacted with various nitrogen-containing heterocyclic compounds using bases like potassium hydroxide (KOH) or potassium tert-butoxide in solvents such as DMF. google.comgoogleapis.com More complex derivatives, such as those incorporating polyethylene (B3416737) glycol (PEG) chains like 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, are also synthesized to serve as hydrophilic linkers in larger molecules. chemicalbook.com The synthesis of multifunctional tosylates, for example from dipentaerythritol (B87275) and tosyl chloride in pyridine, results in hexa-tosylate compounds used as polymerization initiators. nih.gov

The following table summarizes reaction conditions for the preparation of various related tosylate derivatives.

| Starting Alcohol/Phenol (B47542) | Tosylating/Alkylating Agent | Base | Solvent | Conditions | Product | Ref |

| 2-Methoxy phenol | 2,2,2-trifluoroethyl p-toluenesulfonate | K₂CO₃ | DMF | 100°C, 12 h | 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene | google.com |

| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol | 2-Ethoxyethyl 4-methylbenzenesulfonate | KOH | DMF | 40-45°C, 5-6 h | 2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol | google.com |

| Dipentaerythritol | Tosyl chloride | Pyridine | Pyridine | - | Dipentaerythritol hexa-tosylate | nih.gov |

| Pentaerythritol-derivatized hexavanadate | Tosyl chloride | Triethylamine / DMAP | - | - | Tosyl ester derivative of hexavanadate | nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates

The purification of this compound and its derivatives is crucial to ensure the success of subsequent reactions. The primary impurities often include unreacted starting alcohol, excess tosyl chloride, and the pyridinium (B92312) or triethylammonium (B8662869) hydrochloride salt byproduct. A variety of techniques are employed to isolate the pure tosylate.

Chromatographic Separations (e.g., Column Chromatography)

Column chromatography is a widely used method for the purification of tosylates. orgsyn.orgorganic-chemistry.org Silica (B1680970) gel is the most common stationary phase, though alumina (B75360) can also be used. chemicalforums.comchemicalforums.com The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), is frequently employed, with the polarity being gradually increased to elute the more polar tosylate product after less polar impurities. orgsyn.org

However, tosylates can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition (de-tosylation) on the column. chemicalforums.com To mitigate this, the silica gel can be deactivated by pre-treatment with a base like triethylamine. chemicalforums.com In cases where decomposition is a significant issue, alternative chromatographic methods such as reverse-phase chromatography on C18-functionalized silica may be utilized. chemicalforums.com

The following table provides examples of chromatographic conditions used for tosylate purification.

| Compound Type | Stationary Phase | Eluent System | Notes | Ref |

| Tosylated Intermediate | Silica Gel (230-400 mesh) | 2:1 Hexanes:EtOAc → 1:1 → 1:2 | Gradient elution used for separation. | orgsyn.org |

| General Tosylates | Silica Gel | Hexane/EtOAc | Standard system for tosylates. | orgsyn.org |

| Base-Sensitive Tosylates | Alumina (neutral, acidic, or basic) | - | Alumina is less acidic than silica and can prevent decomposition. | chemicalforums.com |

| General Tosylates | Deactivated Silica Gel | - | Pre-treatment with triethylamine to prevent de-tosylation. | chemicalforums.com |

Recrystallization and Precipitation Strategies

For tosylates that are crystalline solids at room temperature, recrystallization is an extremely effective and often preferred method of purification. chemicalforums.com This technique relies on the principle of differential solubility of the compound and impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimal amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.

The choice of solvent is paramount for successful recrystallization. Alcohols like ethanol (B145695) are commonly used. nih.govresearchgate.net Sometimes, a solvent mixture, such as ethanol-acetone or methanol-ethyl acetate, provides better results, allowing for finer control over the solubility and crystal growth. nih.govreddit.com After crystallization, the pure product is typically collected by vacuum filtration. reddit.com

Precipitation is another related technique where the product is selectively precipitated from a solution, often by adding a non-solvent in which the product is insoluble while the impurities remain dissolved. chemicalforums.com

The following table lists solvent systems reported for the recrystallization of tosylate compounds.

| Compound Type | Recrystallization Solvent(s) | Outcome | Ref |

| Multifunctional Tosylates (Di-, Tetra-, Hexa-) | Ethanol | Single crystals suitable for X-ray analysis | nih.gov |

| Multifunctional Tosylates | Ethanol-Acetone mixtures | Purified product | nih.govresearchgate.net |

| 1,4-Butanediol ditosylate | 50/50 Methanol/Ethyl Acetate | Purified product | reddit.com |

Mechanistic Aspects of Reactivity Involving 2 Phenoxyethyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions (SN2) with Diverse Nucleophiles

The primary reaction pathway for 2-Phenoxyethyl 4-methylbenzenesulfonate (B104242) is the bimolecular nucleophilic substitution (SN2) mechanism. This is characteristic of primary alkyl sulfonates. ucalgary.camasterorganicchemistry.com The SN2 reaction involves a backside attack by a nucleophile on the carbon atom bonded to the tosylate group, leading to an inversion of stereochemistry if the carbon were chiral. The tosylate anion is readily displaced because it is a weak base, stabilized by resonance across its sulfonyl group. csbsju.edumasterorganicchemistry.com

One of the most well-established applications of alkyl tosylates is the Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide ion with a suitable alkylating agent. masterorganicchemistry.compressbooks.pub 2-Phenoxyethyl 4-methylbenzenesulfonate is an ideal substrate for this SN2 reaction, reacting with various alkoxides and phenoxides to produce a diverse range of ethers. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is typically carried out by first preparing the alkoxide from an alcohol using a strong base like sodium hydride (NaH), followed by the addition of the tosylate. pressbooks.publibretexts.org

The general scheme involves the nucleophilic attack of the alkoxide (RO⁻) or phenoxide (ArO⁻) on the electrophilic carbon of the 2-phenoxyethyl group, displacing the tosylate leaving group. masterorganicchemistry.com

Table 1: Examples of Ether Formation via SN2 Reaction

| Nucleophile (Alkoxide/Phenoxide) | Reagent Example | Resulting Ether Product |

| Methoxide | Sodium Methoxide (CH₃ONa) | 1-Methoxy-2-phenoxyethane |

| Ethoxide | Sodium Ethoxide (CH₃CH₂ONa) | 1-Ethoxy-2-phenoxyethane |

| tert-Butoxide | Potassium tert-Butoxide ((CH₃)₃CONa) | 1-(tert-Butoxy)-2-phenoxyethane |

| Phenoxide | Sodium Phenoxide (C₆H₅ONa) | 1,2-Diphenoxyethane |

This compound readily undergoes amination when treated with primary or secondary amines. This SN2 reaction provides a direct route to the corresponding N-substituted 2-phenoxyethylamines. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbon bearing the tosylate group. nih.gov This method is a common strategy for the synthesis of complex secondary and tertiary amines. nih.govorgsyn.org

The reaction with primary amines yields secondary amines, while secondary amines yield tertiary amines. The process is often facilitated by a non-nucleophilic base to neutralize the p-toluenesulfonic acid formed as a byproduct. orgsyn.org Studies on analogous sulfonate esters show that secondary amines can be more reactive than primary amines of similar basicity in these substitution reactions. nih.gov

Table 2: Synthesis of Amine Derivatives

| Amine Nucleophile | Type | Product |

| Methylamine (CH₃NH₂) | Primary | N-Methyl-2-phenoxyethanamine |

| Diethylamine ((CH₃CH₂)₂NH) | Secondary | N,N-Diethyl-2-phenoxyethanamine |

| Piperidine (B6355638) (C₅H₁₀NH) | Secondary | 1-(2-Phenoxyethyl)piperidine |

| Aniline (C₆H₅NH₂) | Primary | N-(2-Phenoxyethyl)aniline |

Sulfur-based nucleophiles, particularly thiolate anions (RS⁻) derived from thiols, are highly effective for SN2 reactions with alkyl tosylates. libretexts.org Thiols are generally more acidic than their alcohol counterparts, and their conjugate bases (thiolates) are excellent nucleophiles. libretexts.org The reaction of this compound with a thiolate proceeds efficiently to form the corresponding thioether (sulfide).

Thioethers themselves can also act as nucleophiles, attacking the tosylate to form sulfonium (B1226848) salts, although this is less common than the reaction with thiolates. The high polarizability and nucleophilicity of sulfur compounds make them potent reaction partners for tosylates. koreascience.kr

The tosylate group of this compound can be displaced by halide ions (F⁻, Cl⁻, Br⁻, I⁻) to form 2-phenoxyethyl halides. This transformation is a classic SN2 reaction where the halide ion acts as the nucleophile. ucalgary.cachemistrysteps.com The reactivity of the halide nucleophiles in polar aprotic solvents generally follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. The reaction is typically performed using a salt of the desired halide, such as sodium bromide or sodium iodide, often in a solvent like acetone (B3395972) or dimethylformamide (DMF). acs.org This provides a reliable method for converting an alcohol (from which the tosylate is derived) into an alkyl halide under non-acidic conditions. chemistrysteps.com

Alkyl tosylates can undergo both substitution (SN2) and elimination (E2) reactions. For this compound, which is a primary tosylate, the SN2 pathway is strongly favored under most conditions. masterorganicchemistry.com The E2 mechanism requires the nucleophile to act as a base, abstracting a proton from the carbon adjacent to the leaving group.

Competition from the E2 pathway becomes significant primarily when a sterically hindered, strong base is used as the nucleophile. masterorganicchemistry.com For instance, using potassium tert-butoxide, a bulky and strong base, can increase the proportion of the elimination product (2-phenylethenoxybenzene) relative to the substitution product. masterorganicchemistry.com Factors such as higher reaction temperatures also tend to favor elimination over substitution. youtube.com However, with most common nucleophiles that are also weak bases (e.g., halides, azide, cyanide) or unhindered strong nucleophiles (e.g., methoxide, ethoxide), SN2 is the predominant reaction pathway. libretexts.orgchemistrysteps.com

Role as a Potent Leaving Group in Complex Chemical Transformations

The utility of this compound in organic synthesis is fundamentally linked to the exceptional ability of the p-toluenesulfonate (tosylate) group to act as a leaving group. csbsju.edupearson.com The tosylate anion is a very weak base because its negative charge is delocalized through resonance over the three oxygen atoms and the benzene (B151609) ring, making it highly stable upon departure. ucalgary.camasterorganicchemistry.com Its leaving group ability is even greater than that of halides like bromide and iodide. acs.org

This property makes tosylates like this compound valuable intermediates in multistep synthesis. pearson.com They allow for the conversion of a poorly reactive hydroxyl group into a highly reactive electrophilic site under mild, non-acidic conditions. youtube.com This is crucial for syntheses involving sensitive functional groups that would not tolerate the harsh conditions of using strong acids to activate alcohols. chemistrysteps.com For example, tosylate intermediates are employed in the synthesis of complex molecules, including pharmaceuticals and functional materials. nih.govnih.gov The stability and crystalline nature of many tosylates also facilitate their purification. nih.gov

Influence of Electronic and Steric Factors on Leaving Group Ability

The 4-methylbenzenesulfonate (tosylate) moiety is an excellent leaving group, a property that is critical to the reactivity of this compound. The efficacy of the tosylate as a leaving group is attributable to several electronic and steric factors.

Electronic Factors:

The exceptional leaving group ability of the tosylate anion is primarily due to its high degree of resonance stabilization. When the C-O bond of the ester cleaves, the negative charge on the oxygen atom is delocalized over the three oxygen atoms of the sulfonate group. This distribution of charge significantly lowers the energy of the resulting anion, making the departure of the leaving group more favorable. wikipedia.org

The p-toluenesulfonate anion is the conjugate base of p-toluenesulfonic acid, which is a strong acid with a pKa of approximately -2.8. The stability of the anion is directly related to the acidity of its conjugate acid; a more stable anion corresponds to a stronger acid. The electron-withdrawing nature of the sulfonyl group, enhanced by the resonance delocalization, is the key to this stability.

Steric Factors:

While electronic factors are dominant, steric factors can also play a role in the departure of the tosylate group. In reactions proceeding via an S(_N)2 mechanism, the transition state involves the backside attack of a nucleophile. The bulky nature of the tosylate group can, in some cases, lead to steric hindrance that might affect the rate of reaction. However, in the case of this compound, the primary carbon to which the tosylate is attached is relatively unhindered, allowing for facile nucleophilic attack.

In contrast, for reactions with significant S(_N)1 character, steric hindrance around the leaving group is less of a concern as the rate-determining step involves the unimolecular departure of the leaving group to form a carbocation.

Mechanistic Probes for Reaction Pathway Elucidation

The elucidation of the reaction pathways of this compound, and its analogs, has been greatly aided by the use of various mechanistic probes. These tools provide evidence for the involvement of specific intermediates and transition states.

Neighboring Group Participation (Anchimeric Assistance):

A key feature of the reactivity of this compound is the participation of the neighboring phenoxy group in the displacement of the tosylate leaving group. This phenomenon, known as anchimeric assistance, can significantly enhance the rate of reaction compared to analogous compounds lacking the participating group. wikipedia.orglibretexts.org The lone pair electrons on the oxygen of the phenoxy group or the π-electrons of the aromatic ring can act as an internal nucleophile, attacking the carbon atom bearing the tosylate group and displacing it. This results in the formation of a cyclic intermediate, a phenonium ion. wikipedia.orglibretexts.org

The rate enhancement due to anchimeric assistance can be substantial. For instance, the solvolysis of unsaturated tosylates can be up to 10 times faster than their saturated counterparts due to the participation of the π-electrons of the double bond. wikipedia.org Similarly, the participation of a neighboring phenyl group leads to a significant rate increase.

Isotopic Labeling:

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing strong evidence for the formation of symmetric intermediates like the phenonium ion. In the case of a substituted 2-phenylethyl tosylate, if the reaction proceeds through a symmetrical phenonium ion, a label (e.g., ¹³C or ¹⁴C) on one of the ethylenic carbons will be scrambled between the two positions in the product.

For example, in the acetolysis of a ¹⁴C-labeled 2-phenylethyl tosylate, the resulting 2-phenylethyl acetate (B1210297) shows the ¹⁴C label distributed almost equally between the C-1 and C-2 positions. This scrambling is a direct consequence of the formation of a symmetrical phenonium ion intermediate where the two carbons of the original ethyl chain become equivalent.

Kinetic Studies:

The study of reaction kinetics provides valuable insights into the mechanism. The Grunwald-Winstein equation is often employed to analyze the effect of solvent ionizing power and nucleophilicity on the solvolysis rates. beilstein-journals.orgresearchgate.net For reactions involving anchimeric assistance, the rate is often significantly faster than predicted for a simple S(_N)1 or S(_N)2 process. By comparing the solvolysis rates of this compound with a model compound that cannot undergo neighboring group participation (e.g., ethyl tosylate), the extent of anchimeric assistance can be quantified.

The table below presents hypothetical relative solvolysis rates to illustrate the effect of neighboring group participation.

| Compound | Relative Rate of Solvolysis (krel) | Plausible Mechanism |

|---|---|---|

| Ethyl Tosylate | 1 | SN2 |

| This compound | ~10³ - 10⁵ | SN2 with Anchimeric Assistance |

Rearrangement Reactions and Other Mechanistic Considerations

The formation of the phenonium ion intermediate in the reactions of this compound is itself a form of rearrangement, as the bonding within the molecule is altered. The subsequent reactions of this intermediate can lead to different rearranged products.

The attack of a nucleophile on the phenonium ion can occur at either of the two carbons of the three-membered ring. If these two carbons are not symmetrically substituted, a mixture of products can be obtained. In the case of this compound, the phenonium ion is symmetrical, so nucleophilic attack at either carbon will lead to the same product, albeit with potential scrambling of an isotopic label.

Beyond the formation and opening of the phenonium ion, other types of rearrangements are less common for this specific system under typical solvolytic conditions. The stability of the phenonium ion generally dictates the course of the reaction. However, under different reaction conditions, such as in the gas phase in mass spectrometry, other rearrangement pathways involving hydrogen shifts have been observed for similar phenoxyethyl systems. tamu.edu

The table below summarizes the key mechanistic features discussed.

| Mechanistic Aspect | Description | Evidence |

|---|---|---|

| Leaving Group Ability | The tosylate is an excellent leaving group due to resonance stabilization of the resulting anion. | Low pKa of the conjugate acid (p-toluenesulfonic acid). |

| Neighboring Group Participation | The phenoxy group acts as an internal nucleophile, assisting in the departure of the tosylate group. | Enhanced reaction rates, retention of stereochemistry. |

| Phenonium Ion Intermediate | A bridged, three-membered ring intermediate formed by the participation of the phenoxy group. | Isotopic labeling studies showing scrambling of the label. |

| Rearrangement | The formation and subsequent opening of the phenonium ion is the primary rearrangement pathway. | Product analysis from reactions of substituted analogs. |

Applications in Advanced Organic Synthesis

Utilization as a Key Intermediate in the Synthesis of Heterocyclic Compounds

The reactivity of 2-Phenoxyethyl 4-methylbenzenesulfonate (B104242) makes it a valuable tool for the functionalization of heterocyclic systems, which are core components of many pharmaceutically active compounds.

The benzimidazole (B57391) ring is a privileged scaffold in medicinal chemistry. The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of a molecule's biological activity. 2-Phenoxyethyl 4-methylbenzenesulfonate serves as a key reagent for the N-alkylation of benzimidazole rings, introducing the phenoxyethyl group, which can be crucial for therapeutic efficacy.

In the development of novel antihistamine agents, for instance, the synthesis of N-substituted benzimidazole derivatives is a critical step. google.com While some syntheses may use reagents like 2-bromoethoxybenzene, this compound represents an effective alternative for introducing the phenoxyethyl group onto a nitrogen atom of the benzimidazole ring system. google.com A general approach involves the reaction of a pre-formed benzimidazole derivative, often containing a piperidine (B6355638) linker, with the phenoxyethyl tosylate in the presence of a base to yield the N-alkylated product. google.com This method is analogous to procedures where similar tosylates, such as 2-ethoxyethyl 4-methylbenzenesulfonate, are used to alkylate benzimidazole-piperidine intermediates in the presence of a base like potassium hydroxide (B78521) in a solvent such as DMF. google.com

Table 1: Representative Synthesis of a Phenoxyethyl-Benzimidazole Derivative

| Reactant A | Reactant B | Product | Purpose |

|---|

Note: this compound is an analogous reagent to 2-(Bromoethoxy)benzene for this type of transformation.

Based on the available research, there are no specific documented instances of this compound being utilized as a key intermediate in the synthesis of pyrazolopyrimidinyl systems.

While oxadiazoles (B1248032) are important heterocyclic motifs in drug discovery, often used as bioisosteric replacements for amide or ester groups, there is no direct evidence from the searched literature that this compound is used as a primary building block for the construction of the oxadiazole ring itself. researchgate.netlifechemicals.comnih.gov Its role would more likely be in the subsequent functionalization of a pre-formed oxadiazole-containing molecule that possesses a suitable nucleophilic site for alkylation.

Precursor for Advanced Ether and Amine Scaffolds

The ability of this compound to deliver the phenoxyethyl group makes it a valuable precursor for creating more complex molecules containing ether and amine functionalities.

This compound is an effective reagent for synthesizing complex molecules containing the phenoxyethyl ether linkage. The tosylate group is readily displaced by an alkoxide nucleophile in a reaction analogous to the Williamson ether synthesis. This allows for the strategic incorporation of the O-CH2-CH2-O-Ph moiety into larger, multifunctional compounds. An example of a complex molecule containing this scaffold is Methyl 2-(2-(4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethoxy)acetate, where the phenoxyethyl group is attached to a benzimidazole nitrogen, demonstrating the versatility of reagents that can install this particular ether scaffold. google.com

Piperazine (B1678402) and piperidine rings are ubiquitous in pharmacologically active compounds. The derivatization of the nitrogen atoms within these rings is a common strategy for modulating a drug's properties. This compound is an ideal reagent for this purpose, enabling the introduction of a phenoxyethyl "tail" onto the piperidine or piperazine nucleus via N-alkylation.

This reaction is crucial in the synthesis of novel antihistamines. google.com For example, a piperidine-containing benzimidazole intermediate can be alkylated using a tosylate reagent to afford the desired N-substituted product. google.com Research has demonstrated the successful alkylation of a 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol intermediate with 2-ethoxyethyl 4-methylbenzenesulfonate using potassium hydroxide in DMF. google.com By direct analogy, using this compound in this scheme would yield the corresponding N-(2-phenoxyethyl)piperidine derivative. The synthesis of compounds that explicitly contain a phenoxyethyl group attached to a piperidine ring within the same research framework confirms the application of this chemical strategy. google.com

Table 2: General Reaction for Piperidine Derivatization

| Substrate | Reagent | Reaction Type | Resulting Moiety |

|---|

: Role in Radiosynthesis and Isotopic Labeling

The unique structural attributes of this compound, particularly the presence of a tosylate group, render it an excellent precursor for the introduction of radionuclides, most notably fluorine-18 (B77423) (¹⁸F). This has profound implications for the field of Positron Emission Tomography (PET), a powerful in-vivo imaging technique.

Precursor for Fluorine-18 Radiolabeling via Nucleophilic Fluorination

This compound serves as a valuable precursor for the synthesis of ¹⁸F-labeled radiotracers through nucleophilic fluorination. The tosylate group (4-methylbenzenesulfonate) is an excellent leaving group, facilitating its displacement by the nucleophilic [¹⁸F]fluoride ion. This reaction is a cornerstone of modern radiochemistry, enabling the efficient incorporation of the positron-emitting ¹⁸F isotope into a wide array of molecules.

The general scheme for this reaction involves the treatment of this compound with a source of [¹⁸F]fluoride, typically produced in a cyclotron. The reaction is usually carried out in a suitable organic solvent and often requires the presence of a phase-transfer catalyst, such as a kryptofix, to enhance the reactivity of the fluoride (B91410) ion. The product of this reaction is [¹⁸F]2-phenoxyethyl fluoride, a key intermediate that can be further elaborated or used directly as a radiotracer.

A conceptually similar precursor, [¹⁸F]2-Fluoroethyl-p-toluenesulfonate, has been effectively utilized for the O-[¹⁸F]fluoroethylation of phenolic precursors, underscoring the utility of tosylate-bearing compounds in ¹⁸F-radiolabeling. nih.gov Furthermore, research into the synthesis of other ¹⁸F-labeled compounds, such as [¹⁸F]FETMP for myocardial imaging, has successfully employed precursors containing the 4-methylbenzenesulfonate leaving group for nucleophilic fluorination. nih.gov These examples strongly support the viability of this compound as a precursor for generating ¹⁸F-labeled molecules.

Table 1: Key Parameters in the Nucleophilic Fluorination of Tosylate Precursors

| Parameter | Description | Relevance to this compound |

| Leaving Group | The tosylate (4-methylbenzenesulfonate) group is a highly effective leaving group, facilitating the SN2 displacement by the [¹⁸F]fluoride ion. | The tosylate moiety is an integral part of the compound's structure. |

| [¹⁸F]Fluoride Source | Typically [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and is obtained in an aqueous solution. | The [¹⁸F]fluoride needs to be made anhydrous and activated for the reaction. |

| Phase-Transfer Catalyst | Compounds like Kryptofix 2.2.2 (K222) are used to chelate the counter-ion (e.g., K⁺) of the fluoride salt, increasing the nucleophilicity of the fluoride ion. | Essential for achieving high radiochemical yields. |

| Solvent | Aprotic polar solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are commonly used to dissolve the precursor and facilitate the reaction. | The choice of solvent can significantly impact reaction kinetics and yield. |

| Temperature | The reaction is typically heated to temperatures between 80-120°C to overcome the activation energy barrier. | Optimization of temperature is crucial to maximize yield and minimize side reactions. |

Methodologies for Radiochemical Optimization

The efficiency of the radiolabeling process is paramount due to the short half-life of fluorine-18 (approximately 110 minutes). Consequently, significant research has focused on optimizing the reaction conditions to maximize the radiochemical yield (RCY) and specific activity of the final radiotracer.

Optimization strategies for the nucleophilic fluorination of precursors like this compound involve a systematic variation of several parameters. nih.gov These include the concentration of the precursor, the type and amount of phase-transfer catalyst, the choice of solvent, the reaction temperature, and the reaction time. For instance, in the synthesis of [¹⁸F]fallypride, a tosyl-fallypride precursor was used, and the precursor concentration was varied to find the optimal conditions for maximum crude RCY. nih.gov

Another critical aspect is the purity of the reagents and the rigorous exclusion of water, which can significantly reduce the nucleophilicity of the fluoride ion. However, novel methods using ionic liquids as the reaction medium have shown tolerance to small amounts of water, potentially simplifying the procedure. nih.govresearchgate.net The development of automated synthesis modules has also been instrumental in improving the reproducibility and efficiency of producing ¹⁸F-labeled compounds from tosylate precursors. mdpi.com

Contributions to Polymer Chemistry and Materials Science Research

Beyond its role in radiochemistry, this compound exhibits potential in the realm of polymer chemistry and materials science, primarily as a precursor to functional monomers and materials.

Use in the Synthesis of Advanced Monomers

While not a monomer itself, this compound can be envisioned as a key intermediate in the synthesis of advanced monomers. For example, it could be used to synthesize 2-phenoxyethyl acrylate (B77674), a monomer that can be polymerized to poly(2-phenoxyethyl acrylate). The synthesis of 2-phenoxyethyl acrylate has been reported from 2-phenoxyethanol (B1175444) and acryloyl chloride. chemicalbook.com A plausible synthetic route could involve the conversion of this compound to 2-phenoxyethanol, followed by esterification with acryloyl chloride.

Furthermore, derivatives of this compound could lead to the formation of more complex monomers. For instance, the synthesis of 2-(4-phenylazophenoxy)ethyl acrylate (PAPEA) involves the reaction of 4-hydroxyazobenzene with 2-chloroethanol, followed by reaction with acryloyl chloride. oriprobe.com A similar strategy could potentially be adapted using a modified phenoxyethyl tosylate precursor.

Involvement in Polymerization Studies

The monomers derived from this compound, such as 2-phenoxyethyl acrylate, can be polymerized using various techniques, including controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). cmu.edugoogle.com ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edunih.gov

Studies on the ATRP of structurally similar monomers, such as 2-methoxyethyl acrylate (MEA), have demonstrated the ability to create well-defined polymers and block copolymers. dtu.dknih.govresearchgate.net These polymers can exhibit interesting properties, such as amphiphilicity and potential biocompatibility. The synthesis of poly[2-(4-phenylazophenoxy)ethyl acrylate] (PPAPEA) via RAFT polymerization, another controlled radical polymerization technique, highlights the ability to create photoresponsive polymers. oriprobe.com This suggests that monomers derived from this compound could be incorporated into advanced polymer structures with tailored functionalities.

Table 2: Potential Polymerization Applications of Monomers Derived from this compound

| Polymerization Technique | Potential Monomer | Resulting Polymer | Key Features and Potential Applications |

| Atom Transfer Radical Polymerization (ATRP) | 2-Phenoxyethyl acrylate | Poly(2-phenoxyethyl acrylate) | Well-defined polymer architecture, potential for block copolymers with tunable properties. |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Modified phenoxyethyl acrylates | Functional polyacrylates | Synthesis of stimuli-responsive polymers (e.g., photoresponsive). |

Precursor for Functional Materials (e.g., corrosion inhibitors in a chemical context)

The 4-methylbenzenesulfonate (tosylate) moiety within this compound suggests its potential as a precursor for the synthesis of functional materials, notably corrosion inhibitors. Ionic liquids derived from 4-methylbenzenesulfonate have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic environments. scielo.org.za

These ionic liquids, such as 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) and 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzenesulfonate (4-BOBAMS), have demonstrated high inhibition efficiencies. scielo.org.za The proposed mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The presence of heteroatoms (N, O, S) and aromatic rings in these molecules facilitates their adsorption.

Given that this compound contains both a phenoxy group and a tosylate group, it could serve as a building block for designing new organic corrosion inhibitors. nih.govgoogle.com The synthesis could involve reactions that modify the phenoxy or tosylate groups to introduce additional functionalities that enhance their interaction with metal surfaces.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopy is the primary tool for determining the molecular architecture of newly synthesized products like 2-Phenoxyethyl 4-methylbenzenesulfonate (B104242). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity of the phenoxyethyl and toluenesulfonate (B8598656) moieties.

In a typical ¹H NMR spectrum of 2-Phenoxyethyl 4-methylbenzenesulfonate, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the p-toluenesulfonate group typically appear as two doublets in the downfield region, around 7.3-7.8 ppm. rsc.org The protons of the phenoxy group also resonate in the aromatic region, generally between 6.8 and 7.3 ppm. The single methyl group on the tosyl moiety produces a characteristic singlet peak at approximately 2.4 ppm. rsc.org The two methylene (B1212753) (-CH₂-) groups of the ethyl linker are diastereotopic and appear as distinct triplets around 4.0-4.5 ppm due to spin-spin coupling with each other.

¹³C NMR provides complementary information, showing a signal for each unique carbon atom. The spectrum would confirm the presence of all 15 carbon atoms in the molecule, from the methyl carbon of the tosyl group (around 21 ppm) to the various aromatic carbons (typically 115-145 ppm). rsc.org The purity of the sample can also be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. nzqa.govt.nz

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures.

| Functional Group | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Tosyl | Ar-H (ortho to SO₂) | 7.7 - 7.8 | Doublet (d) |

| Tosyl | Ar-H (meta to SO₂) | 7.3 - 7.4 | Doublet (d) |

| Tosyl | -CH ₃ | 2.4 | Singlet (s) |

| Phenoxy | Ar-H | 6.8 - 7.3 | Multiplet (m) |

| Ethoxy Linker | -O-CH ₂-CH₂-O- | 4.3 - 4.5 | Triplet (t) |

| Ethoxy Linker | -O-CH₂-CH ₂-O- | 4.1 - 4.3 | Triplet (t) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₆O₄S), the exact molecular weight is 292.35 g/mol . chemscene.comsigmaaldrich.com In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺) is measured, confirming the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion undergoes predictable cleavage at its weakest bonds. Key fragmentation pathways for this compound would involve the cleavage of the ester and ether linkages. libretexts.orgmiamioh.edu

Common fragmentation patterns include:

Cleavage of the S-O bond: This would lead to the formation of a tosyl cation (C₇H₇SO₂⁺) at m/z 155 and a phenoxyethoxyl radical.

Cleavage of the C-O bond: This can result in a p-toluenesulfonate anion fragment (m/z 171) and a phenoxyethyl cation (C₈H₉O⁺) at m/z 121.

Formation of the tropylium (B1234903) ion: A peak at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), is a characteristic fragment from the tosyl group. msu.edu

Phenoxy group fragmentation: Cleavage of the ether bond can yield a phenoxy radical and a cation at m/z 137, or a phenol (B47542) cation (m/z 94) after rearrangement.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 292 | Molecular Ion [M]⁺ | [C₁₅H₁₆O₄S]⁺ |

| 171 | p-Toluenesulfonate | [C₇H₇O₃S]⁻ |

| 155 | Tosyl Cation | [C₇H₇SO₂]⁺ |

| 121 | Phenoxyethyl Cation | [C₈H₉O]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key expected absorption bands include:

S=O Stretching: Strong, characteristic absorptions for the sulfonate group appear in the region of 1350-1370 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).

Aromatic C=C Stretching: Multiple sharp peaks between 1450 cm⁻¹ and 1600 cm⁻¹ indicate the presence of the two aromatic rings. msu.edu

C-O Stretching: The spectrum will show C-O stretching vibrations for the ether linkage (Ar-O-C) and the ester linkage (S-O-C), typically in the 1000-1300 cm⁻¹ range. nist.gov

Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ corresponds to the C-H bonds of the aromatic rings.

Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹ are due to the C-H bonds of the methylene groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonate (SO₂) | Asymmetric S=O Stretch | 1350 - 1370 | Strong |

| Sulfonate (SO₂) | Symmetric S=O Stretch | 1170 - 1190 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ether & Ester | C-O Stretch | 1000 - 1300 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

UV-Vis Spectroscopy for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light. This compound contains two chromophoric systems: the p-toluenesulfonyl group and the phenoxy group. science-softcon.de

Both benzene (B151609) rings are chromophores that absorb in the ultraviolet region. msu.edu The spectrum is expected to show strong absorption bands (λₘₐₓ) characteristic of substituted benzene rings, typically between 250 and 280 nm. The fine vibrational structure often seen for unsubstituted benzene is usually absent due to substitution. msu.edu The presence of the auxochromic ether and sulfonate groups attached to the benzene rings can cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for separating components of a mixture, allowing for both the assessment of product purity and the monitoring of a reaction's progress.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile synthetic compounds like this compound. It is a highly sensitive technique that separates the target compound from any unreacted starting materials, byproducts, or impurities. nih.gov

A common method for analysis is reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. For this compound, a typical mobile phase would consist of a gradient mixture of acetonitrile (B52724) and water, pumped at a constant flow rate. nih.gov Detection is usually achieved with a UV detector set to a wavelength where the aromatic chromophores absorb strongly, such as 258 nm or 270 nm. nih.gov The purity of the sample is determined by integrating the area of all peaks in the chromatogram; in a pure sample, a single major peak will be observed at a characteristic retention time.

Table 4: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Description |

| Column | C8 or C18, 5 µm particle size (e.g., 150 x 4.6 mm) nih.gov |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic mixture) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 258 nm nih.gov |

| Sample Injection Vol. | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique extensively used to monitor the progress of chemical reactions. bldpharm.com Its simplicity, speed, and low cost make it an ideal choice for qualitatively tracking the consumption of reactants and the emergence of products. nih.gov The principle of TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). bldpharm.comresearchgate.net

In the context of synthesizing this compound, which could be formed, for example, by the reaction of 2-phenoxyethanol (B1175444) with p-toluenesulfonyl chloride, TLC provides a straightforward method to determine the reaction's endpoint. A typical procedure involves spotting the reaction mixture onto a TLC plate alongside reference spots of the starting materials. bldpharm.com

Procedure:

Plate Preparation : A small spot of the limiting reactant (e.g., 2-phenoxyethanol) is applied to one lane of the TLC plate, and a spot of the reaction mixture is applied to another. A third "co-spot" lane, containing both the starting material and the reaction mixture, is often used to aid in identification, especially if the product and reactant have similar retention factors (Rf). bldpharm.com

Development : The plate is placed in a sealed chamber containing a suitable mobile phase. The solvent moves up the plate by capillary action, eluting the compounds. bldpharm.com

Visualization : As the reaction proceeds, aliquots are taken at regular intervals and spotted on the plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product, this compound, are observed. nih.gov Visualization is typically achieved under UV light, as the aromatic rings in the compound are UV-active. bldpharm.com

The choice of stationary and mobile phases is critical and depends on the polarity of the compounds being separated. researchgate.net For this compound and its precursors, silica (B1680970) gel is a common stationary phase due to its polarity. nih.gov The mobile phase is typically a mixture of a nonpolar solvent and a moderately polar solvent, with the ratio adjusted to achieve optimal separation.

| Stationary Phase | Typical Mobile Phase (Eluent) | Principle of Separation |

|---|---|---|

| Silica Gel (SiO₂) | Hexanes / Ethyl Acetate (B1210297) | Separation based on polarity. More polar compounds adhere more strongly to the silica gel and have a lower Rf value. |

| Alumina (B75360) (Al₂O₃) | Toluene / Ethyl Acetate | Offers different selectivity compared to silica, particularly for aromatic compounds. nih.gov |

| Reversed-Phase (e.g., C18-bonded silica) | Acetonitrile / Water | Separation is based on nonpolar interactions; the least polar compounds have the lowest Rf values. |

The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is an analytical technique that provides definitive proof of a molecule's three-dimensional structure and stereochemistry by mapping the electron density of a single crystal. This method is the gold standard for solid-state structure determination, offering unambiguous information about bond lengths, bond angles, and intermolecular interactions.

While a specific, publicly available crystal structure for this compound was not identified in the searched databases, the technique remains paramount for its characterization. If suitable single crystals of the compound were obtained, X-ray diffraction analysis would yield precise structural parameters. The general methodology involves irradiating a crystal with X-rays (commonly Mo-Kα radiation) and analyzing the resulting diffraction pattern.

Based on studies of closely related tosyl ester derivatives, such as 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate and 2,2,2-trifluoroethyl 4-methylbenzenesulfonate, a crystallographic analysis would reveal key structural details. bldpharm.com These include the dihedral angle between the phenoxy and the tolyl ring systems and the conformation of the ethyl linker. The analysis would also map non-covalent interactions, such as C–H···O and π–π stacking interactions, which govern the packing of molecules in the crystal lattice. bldpharm.com

The data obtained from such an analysis is typically presented in a standardized format, as shown in the representative table below, which is based on data for similar compounds.

| Crystallographic Parameter | Example Data from a Related Tosylate bldpharm.com |

|---|---|

| Chemical Formula | C₉H₉F₃O₃S |

| Formula Weight | 254.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3760 (17) |

| b (Å) | 11.827 (2) |

| c (Å) | 11.145 (2) |

| β (°) | 94.54 (3) |

| Volume (ų) | 1100.6 (4) |

| Z (Molecules per unit cell) | 4 |

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| R-factor (%) | 5.7 |

Such detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a solid state.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a molecular-level understanding of chemical processes. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating reaction mechanisms, determining the energies of reactants, products, and transition states, and understanding the intrinsic properties of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms, such as the nucleophilic substitution reactions that 2-Phenoxyethyl 4-methylbenzenesulfonate (B104242) readily undergoes. The tosylate group (4-methylbenzenesulfonate) is an excellent leaving group, making the compound susceptible to attack by nucleophiles. nih.gov

A relevant analogue for understanding the reactions of 2-Phenoxyethyl 4-methylbenzenesulfonate is the nucleophilic substitution of tosyloxymaleimide with phenol (B47542). nih.gov In a study of this reaction, DFT calculations were employed to map out the reaction mechanism, identifying intermediates and transition states. nih.gov The calculations, performed using the M06-2X functional and the 6-31+G** basis set, revealed a two-step mechanism. nih.gov This type of analysis for this compound would involve modeling the approach of a nucleophile to the electrophilic carbon atom of the ethyl group, leading to the displacement of the tosylate anion.

Computational studies on similar systems have demonstrated that DFT can accurately predict the most likely reaction pathways. For instance, in the piperidinolysis of certain aryl ethers in DMSO, DFT calculations at the B3LYP/6-311G(d,p) level helped to elucidate a third-order reaction mechanism, beginning with a fast nucleophilic attack to form a zwitterionic intermediate. rsc.org Such studies underscore the capability of DFT to dissect complex reaction kinetics and mechanisms that are analogous to those involving this compound.

Table 1: Representative DFT Functionals and Basis Sets for Reaction Mechanism Studies

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| M06-2X | 6-31+G** | Calculation of reaction stationary points (reactants, transition states, intermediates, products). nih.gov | nih.gov |

| B3LYP | 6-311G(d,p) | Investigation of reaction mechanisms and kinetics in solution. rsc.org | rsc.org |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately calculating reaction energy profiles and characterizing transition state structures. For a reaction involving this compound, ab initio calculations can determine the activation energy required for the cleavage of the C-O bond of the leaving group and the formation of a new bond with a nucleophile.

Studies on other reactions, such as the reaction between the hydroxyl radical (OH) and methane (B114726) (CH₄), have shown that high-level ab initio calculations, like Møller-Plesset perturbation theory (MP2), are necessary to obtain accurate barrier heights and geometries for transition states. umn.edu For instance, calculations for the OH + CH₄ reaction revealed a significant effect of electron correlation on the calculated properties. umn.edu Similarly, for the elimination reactions from CH₂F–CH₂Cl, ab initio methods, including coupled-cluster theory (CCSD(T)), have been used to compute reaction barriers, although challenges in matching experimental values for all pathways persist. rsc.org

The application of these methods to this compound would involve:

Geometry Optimization: Finding the lowest energy structures for the reactant, any intermediates, the transition state, and the products.

Frequency Calculation: Confirming the nature of the stationary points (minima or first-order saddle points) and obtaining zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculation: To ensure that the identified transition state correctly connects the reactants and products on the potential energy surface.

These calculations provide a detailed picture of the energy landscape of the reaction, which is fundamental to understanding its kinetics.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the influence of solvent and the conformational flexibility of molecules. researchgate.net For this compound, MD simulations can provide insights that are complementary to the static picture offered by quantum chemical calculations.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar sulfonate group and the phenyl ether moiety.

Conformational Preferences: The molecule possesses several rotatable bonds. MD simulations can explore the conformational space to identify the most populated conformations and the energy barriers between them.

Dynamical Processes: The simulation can track the dynamics of key processes, such as the initial stages of the leaving group's departure or the interaction with an incoming nucleophile.

Computational Modeling of Leaving Group Effects and Nucleophile Interactions

The tosylate group is known to be an excellent leaving group because its negative charge is stabilized by resonance across the sulfonate group and the aromatic ring. libretexts.orglibretexts.orgmasterorganicchemistry.com Computational modeling can quantify this effect.

DFT calculations can be used to model the heterolytic cleavage of the C-OTs bond in this compound. By calculating the energy required for this bond to break and analyzing the charge distribution on the resulting tosylate anion, one can gain a quantitative understanding of its stability. In a study of tosyloxymaleimide, the tosyloxy group was identified as an excellent leaving group, facilitating nucleophilic substitution. nih.gov

Furthermore, computational models can probe the interactions between the electrophilic center of this compound and various nucleophiles. By calculating the interaction energies and mapping the potential energy surface for the approach of a nucleophile, it is possible to predict reaction rates and selectivities. For instance, fragmentation activation strain analyses in DFT studies of SN2 reactions have shown that energy barriers are often controlled by the interactions between the solvent and the substrate, highlighting the importance of explicitly modeling these interactions. rsc.org

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for structure elucidation and for interpreting experimental spectra.

For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. github.ionih.gov The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects (often through a Polarizable Continuum Model, PCM). github.io Recent benchmark studies have identified optimal combinations of methods for predicting experimental NMR spectra with high accuracy, sometimes achieving a mean absolute error (MAE) as low as 0.08 ppm for ¹H shifts. github.io Machine learning has also been integrated into these workflows to enhance accuracy and automate the process of structure verification. nih.govscispace.comnih.gov

Table 2: Common Computational Methods for NMR Spectra Prediction

| Method | Level of Theory Example | Key Feature | Reference(s) |

|---|---|---|---|

| GIAO-DFT | WP04/6-311++G(2d,p)/PCM | Optimized functional for ¹H shifts in chloroform. github.io | github.io |

| GIAO-DFT | mPW1PW91/6-311G(d)/PCM | Used in automated stereochemistry prediction systems like DP4. nih.gov | nih.gov |

Similarly, the calculation of harmonic vibrational frequencies via DFT can generate a theoretical IR spectrum. These calculated frequencies are often systematically scaled to improve agreement with experimental data. github.io This allows for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes of the molecule.

Applications of Computational Chemistry in Reaction Design and Optimization

Computational chemistry is increasingly used not just to understand existing reactions but also to design new ones and optimize their conditions. nih.govprinceton.eduucla.edusemanticscholar.org For reactions involving this compound, such as its synthesis or subsequent nucleophilic substitution, computational tools can accelerate development.

For example, by calculating the reaction profile for the tosylation of 2-phenoxyethanol (B1175444), computational methods could help identify the most effective base and solvent combination to maximize yield and minimize side products. Key parameters for mechanochemical tosylation reactions have been successfully optimized with the aid of computational analysis. researchgate.net

Furthermore, modern approaches combine computational chemistry with machine learning for reaction optimization. Bayesian Optimization, for instance, is an algorithm that can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst choice) to find the optimal conditions with a minimal number of experiments. princeton.eduucla.edusemanticscholar.org This data-driven approach has been shown to outperform human experts in optimizing reaction yields. ucla.edu Such a strategy could be applied to any synthetic step involving this compound to rapidly achieve high efficiency. princeton.eduucla.edusemanticscholar.org

Future Research Directions and Unexplored Reactivity of 2 Phenoxyethyl 4 Methylbenzenesulfonate

Development of Novel Synthetic Methodologies

The classical synthesis of 2-Phenoxyethyl 4-methylbenzenesulfonate (B104242) typically involves the reaction of 2-phenoxyethanol (B1175444) with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). nih.govkhanacademy.orgchemistrysteps.comyoutube.com While effective, future research is geared towards developing more efficient, sustainable, and scalable synthetic methods.

One promising area is the application of phase-transfer catalysis (PTC) . This technique can facilitate the reaction between the water-soluble phenoxide precursor and the organic-soluble tosylating agent, potentially eliminating the need for hazardous organic solvents and leading to higher yields and easier product separation. organic-chemistry.orgmasterorganicchemistry.comyoutube.com Another avenue lies in the development of continuous flow synthesis . nih.gov Flow reactors offer precise control over reaction parameters, enhanced safety for exothermic reactions, and the potential for automated, large-scale production with minimal manual intervention. researchgate.netlibretexts.org

Furthermore, the exploration of biocatalytic methods presents an exciting frontier. nih.govresearchgate.net Enzymes could be engineered to catalyze the tosylation of 2-phenoxyethanol with high selectivity and under mild, environmentally friendly conditions, aligning with the principles of green chemistry.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Phase-Transfer Catalysis | Reduced use of hazardous solvents, milder reaction conditions, improved yields. | Screening of catalysts, optimization of reaction conditions, scalability. |

| Continuous Flow Synthesis | Precise reaction control, enhanced safety, scalability, automation. | Reactor design, optimization of flow parameters, integration with purification. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme screening and engineering, optimization of biocatalytic process. |

Exploration of Underutilized Reactivity Modes

The reactivity of 2-Phenoxyethyl 4-methylbenzenesulfonate has traditionally been dominated by nucleophilic substitution at the carbon bearing the tosylate group. However, its structure holds potential for several other, less explored, modes of reactivity.

Cycloaddition reactions represent a significant area for future investigation. libretexts.orgyoutube.comlibretexts.orgyoutube.com The phenoxyethyl group, particularly the aryl vinyl ether substructure that could be generated, could participate in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to construct complex cyclic systems. chemistrysteps.comsemanticscholar.orgscispace.com The influence of the tosylate group on the reactivity and selectivity of these transformations warrants detailed study.

C-H activation is another burgeoning field with potential applications for this molecule. acs.orgacs.orgyoutube.comnih.gov The ether linkage could direct transition-metal catalysts to selectively functionalize C-H bonds on the aromatic ring or at the benzylic position, opening up new pathways for molecular diversification. nottingham.ac.uk

The application of photoredox catalysis could unlock novel radical-based transformations. semanticscholar.orgacs.orgfigshare.comrsc.orgresearchgate.net Visible-light-mediated reactions could initiate the formation of radical intermediates from this compound, which could then engage in a variety of coupling and functionalization reactions that are not accessible through traditional ionic pathways.

Integration into Green Chemistry Approaches

The principles of green chemistry are increasingly guiding synthetic route design. Future research on this compound should prioritize the development of environmentally benign processes. nih.govresearchgate.netmdpi.com

This includes the use of greener solvents , such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. The development of catalytic methods , as discussed in section 7.1, is also central to green chemistry, as it reduces the generation of stoichiometric waste. nottingham.ac.uknih.govresearchgate.netdntb.gov.ua

| Green Chemistry Approach | Key Objectives | Relevant Metrics |

| Alternative Solvents | Reduce environmental impact and worker exposure to hazardous substances. | Solvent selection guides, toxicity data. |

| Catalytic Methods | Minimize waste, increase efficiency, and enable milder reaction conditions. | Turnover number (TON), turnover frequency (TOF). |

| Quantitative Green Metrics | Systematically evaluate and compare the sustainability of different synthetic routes. | Atom Economy, E-Factor, Process Mass Intensity (PMI). |

| Renewable Feedstocks | Reduce reliance on fossil fuels and promote a circular economy. | Percentage of bio-based carbon. |

Advanced Applications in Complex Molecule Synthesis

The unique properties of this compound make it a valuable building block for the synthesis of more complex and high-value molecules. The tosylate group is a well-established excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of the phenoxyethyl moiety into a wide range of substrates. masterorganicchemistry.comperiodicchemistry.comnih.govyoutube.comresearchgate.netresearchgate.netnih.govnih.gov

Future research should focus on leveraging this reactivity in the total synthesis of natural products and pharmaceutically active compounds . The phenoxyethyl group is a common structural motif in many biologically active molecules, and this compound could serve as a key intermediate in their synthesis.

Furthermore, the development of one-pot or tandem reactions involving this compound could significantly streamline synthetic sequences. For instance, a reaction could be designed where a nucleophilic substitution is followed by an intramolecular cyclization, all in a single reaction vessel, to rapidly build molecular complexity.

Synergistic Experimental and Computational Studies

To fully unlock the potential of this compound, a synergistic approach combining experimental and computational chemistry is crucial. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this molecule. rsc.orgacs.org

Computational studies can be employed to:

Predict reactivity: Identify the most likely sites for reaction and predict the activation barriers for different reaction pathways.

Elucidate reaction mechanisms: Understand the detailed steps involved in novel transformations and identify key intermediates and transition states.

Guide catalyst design: In silico screening of catalysts for novel synthetic methodologies can accelerate the discovery of more efficient and selective catalytic systems.

Interpret experimental observations: Provide a theoretical framework to rationalize unexpected reactivity or selectivity observed in the laboratory.

By combining the predictive power of computational chemistry with rigorous experimental validation, researchers can accelerate the discovery of new reactions and applications for this compound, paving the way for its use in a new generation of chemical synthesis.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm sulfonate ester formation (e.g., downfield shift of methylene protons adjacent to the sulfonate group at δ 4.3–4.5 ppm).

- IR Spectroscopy : Confirm sulfonate S=O stretches (1350–1300 cm⁻¹ and 1170–1120 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- X-ray Crystallography : For unambiguous structural confirmation. Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

How can X-ray crystallography resolve ambiguities in the molecular structure of sulfonate derivatives like this compound?

Advanced Research Question

Crystallography provides atomic-level resolution:

- Space Group Determination : Monoclinic systems (e.g., P2₁/n) are common for sulfonates. Refinement in SHELXL resolves disorder in aromatic rings or alkyl chains .

- Hydrogen Bonding Analysis : Use graph set analysis (e.g., Etter’s rules) to classify motifs like D (donor) and A (acceptor) interactions. For example, sulfonate O atoms often act as acceptors with C–H···O bonds (3.0–3.5 Å) .

- Twinning and Disorder : Employ SHELXD for structure solution in cases of twinning or pseudo-symmetry .

How should researchers address contradictions in reactivity data during sulfonate ester synthesis?

Advanced Research Question

- Iterative Analysis : Re-examine reaction variables (e.g., solvent purity, moisture levels) using design of experiments (DoE).

- Cross-Validation : Compare spectroscopic data with structurally analogous compounds (e.g., cyclohexyl 4-methylbenzenesulfonate, CAS 953-91-3) to identify outliers .

- Mechanistic Studies : Conduct kinetic experiments (e.g., variable-temperature NMR) to probe competing pathways like elimination or hydrolysis .

What role do hydrogen-bonding networks play in the solid-state stability of this compound?

Advanced Research Question

Hydrogen bonds stabilize crystal lattices and influence physicochemical properties:

- Graph Set Analysis : Identify motifs like R₂²(8) (eight-membered rings with two donors/acceptors) involving sulfonate oxygens and adjacent C–H groups.

- Thermal Stability : Stronger H-bonding correlates with higher melting points. Use differential scanning calorimetry (DSC) to link thermal behavior to packing efficiency .

How can researchers optimize crystallization protocols for this compound?

Advanced Research Question

- Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/hexane) to balance solubility and polarity. Slow evaporation at 4°C often yields high-quality crystals.

- Seeding : Introduce microcrystals from prior batches to control nucleation.

- Cryoprotection : For low-temperature data collection (e.g., 100 K), use glycerol or paraffin oil to prevent ice formation .

What computational methods complement experimental data for sulfonate ester analysis?

Advanced Research Question